SynaptoRedTM C2
Overview
Description
SynaptoRedTM C2 is a widely used red fluorescent dye, primarily employed to monitor synaptic activity by staining synaptic vesicles at synapses or neuromuscular junctions. This compound is also known for its application in studying endocytosis in various organisms, including Dictyostelia . This compound is a membrane-selective dye that binds specifically to cell membranes and inner membrane organelles, producing fluorescence .
Preparation Methods
The preparation of SynaptoRedTM C2 involves the synthesis of an amphiphilic styryl dye. The synthetic route typically includes the reaction of a pyridinium salt with a styryl dye precursor under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide or ethanol, and the reaction is carried out at controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
SynaptoRedTM C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its fluorescence properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SynaptoRedTM C2 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Employed to monitor synaptic activity, endocytosis, and exocytosis in live cells.
Medicine: Utilized in neurological research to study synaptic function and disorders.
Industry: Applied in the development of diagnostic assays and imaging techniques
Mechanism of Action
The mechanism of action of SynaptoRedTM C2 involves its binding to cell membranes and inner membrane organelles. The dye’s amphiphilic nature allows it to integrate into lipid bilayers, where it fluoresces upon excitation. This fluorescence enables the visualization of membrane dynamics and synaptic activity. The molecular targets of this compound include synaptic vesicles and other membrane-bound structures, and its pathways involve endocytic and exocytic processes .
Comparison with Similar Compounds
SynaptoRedTM C2 is unique in its ability to selectively stain synaptic vesicles and monitor synaptic activity in real-time. Similar compounds include:
SynaptoGreenTM: A green fluorescent dye used in combination with this compound for dual-color imaging of synapses.
AM4-64: Similar to this compound but with a formaldehyde-fixable amine group, allowing for fixation and long-term imaging
These compounds share similar applications but differ in their fluorescence properties and specific binding characteristics, making this compound a versatile tool in various research fields.
Properties
IUPAC Name |
3-[4-[6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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